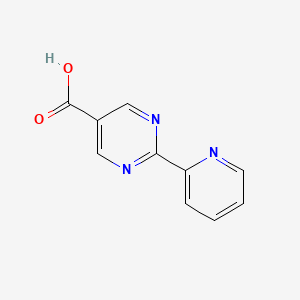

2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid

Description

The exact mass of the compound 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyridin-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-10(15)7-5-12-9(13-6-7)8-3-1-2-4-11-8/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHKQASEGLDCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647958 | |

| Record name | 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933988-22-8 | |

| Record name | 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid chemical properties

Topic: 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid chemical properties Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]

Dual-Function Scaffold for Medicinal Chemistry & Coordination Polymers [1][2]

Executive Summary

2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid (CAS: 933988-22-8) represents a high-value "privileged structure" in modern discovery chemistry.[1] Its utility stems from its orthogonal reactivity: the 2-(pyridin-2-yl)pyrimidine core functions as a robust N,N'-bidentate chelator (analogous to 2,2'-bipyridine), while the 5-carboxylic acid moiety provides a chemically distinct handle for bioconjugation, solubility modulation, or reticular synthesis (MOFs).

This guide dissects the physicochemical behavior, scalable synthesis, and specific reactivity profiles of this compound, moving beyond basic data to provide actionable experimental insights.

Structural & Electronic Architecture

The molecule is a bi-heteroaryl system. Understanding its electronic distribution is critical for predicting reactivity in both organic synthesis and metallation.

-

The Chelation Pocket: The N1 atom of the pyridine ring and the N1 atom of the pyrimidine ring are positioned to form a stable 5-membered chelate ring with transition metals (Ru, Ir, Cu). Unlike 2,2'-bipyridine, this system is electronically asymmetric. The pyrimidine ring is significantly more electron-deficient, making the pyrimidine nitrogen a weaker σ-donor but a stronger π-acceptor.[1]

-

The Acidic Handle: The carboxylic acid at position 5 is electronically coupled to the pyrimidine ring. The electron-withdrawing nature of the pyrimidine core increases the acidity of this group (lower pKa) compared to benzoic acid.

Graphviz Diagram: Structural Logic & Chelation

Figure 1. Structural decomposition highlighting the electronic asymmetry between the rings and the orthogonal reactive sites.

Physicochemical Profile

Accurate physicochemical data is essential for formulation and assay development.

| Property | Value / Description | Experimental Note |

| Molecular Formula | C₁₀H₇N₃O₂ | - |

| Molecular Weight | 201.18 g/mol | - |

| CAS Number | 933988-22-8 | - |

| Appearance | Off-white to pale yellow solid | - |

| Solubility (Water) | Low (< 1 mg/mL at pH 7) | Solubilizes in basic buffers (pH > 8) as the carboxylate.[1] |

| Solubility (Organic) | High in DMSO, DMF; Moderate in MeOH | DMSO is the preferred solvent for stock solutions (10-50 mM). |

| pKa (Acid) | ~3.5 (Estimated) | More acidic than benzoic acid (4.2) due to the diaza-ring.[1] |

| pKa (Base) | ~4.5 (Pyridine N) | Protonation occurs first at the pyridine nitrogen. |

Synthetic Pathways: The "Zhichkin" Protocol[3][4]

While Suzuki coupling (2-chloropyrimidine-5-carboxylate + 2-pyridylboronic acid) is viable for small scales, the condensation strategy is superior for scale-up, avoiding expensive palladium catalysts and unstable boronic acids.[1]

The most robust route adapts the method described by Zhichkin et al. (Synthesis 2002), utilizing a vinamidinium-like salt equivalent.

Step-by-Step Protocol

Reagents:

-

Pyridine-2-carboximidamide hydrochloride (2-Amidinopyridine HCl).[1]

-

Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (The "Zhichkin Salt").[1][3]

-

DMF (Anhydrous).[4]

-

NaOH (for hydrolysis).[5]

Workflow:

-

Precursor Synthesis (In Situ):

-

Condense methyl formate with methyl 3,3-dimethoxypropionate using NaH in toluene/DMF to generate the sodium enolate salt (stable solid).

-

-

Cyclization:

-

Suspend Pyridine-2-carboximidamide HCl (1.0 equiv) and the Sodium Enolate Salt (1.0 equiv) in anhydrous DMF.

-

Heat to 80–100 °C for 4–6 hours. The mixture will darken.

-

Mechanism:[5] The amidine nitrogen attacks the vinylogous ester, followed by cyclization and elimination of methanol/water to form Methyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate .[1]

-

-

Isolation of Ester:

-

Cool to RT. Quench with water.[4] The ester often precipitates. If not, extract with EtOAc.

-

-

Hydrolysis to Acid:

-

Dissolve the ester in THF/MeOH (1:1).

-

Add LiOH or NaOH (2.0 equiv, 1M aqueous). Stir at RT for 2 hours.

-

Acidify carefully with 1M HCl to pH ~3-4.[1] The product, 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid , will precipitate as a white/off-white solid.[1]

-

Filter, wash with water and diethyl ether.[4]

-

Graphviz Diagram: Synthesis Logic

Figure 2.[4] The condensation pathway avoids transition metal catalysts, offering a cleaner profile for pharmaceutical applications.

Reactivity & Applications

A. Coordination Chemistry (The "N,N" Pocket)

This molecule is a bioisostere of 2,2'-bipyridine-5-carboxylic acid but with distinct electronic properties.[1]

-

Ruthenium(II) Complexes: Reacting the acid with

yields heteroleptic complexes -

Protocol: Reflux the ligand (1 eq) with

in ethanol/water (3:1) for 4-8 hours. Isolate as the

B. Medicinal Chemistry (The "COOH" Handle)

In drug discovery, this scaffold is used to construct kinase inhibitors. The carboxylic acid is typically converted to an amide.

-

Coupling Warning: The pyrimidine ring is electron-deficient. This can make the carboxylic acid slightly less reactive toward activation than a standard benzoate.

-

Recommended Conditions: Use HATU (1.2 eq) and DIPEA (3 eq) in DMF. Avoid carbodiimides (EDC) if the amine partner is sterically hindered; the activated ester hydrolyzes quickly.

C. Materials Science (MOFs)

The compound acts as a rigid, angular linker. The N,N-chelating site can bind a metal node (e.g., Cu, Zn) while the carboxylate binds a second node, creating 3D porous networks with catalytic sites exposed within the pores.

References

-

Synthesis of 2-Substituted Pyrimidine-5-Carboxylates: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[3][4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(06), 720–722.[1]

-

Vinamidinium Salt Chemistry: Gupton, J. T. (2011).[6][7] Studies on vinamidinium salt amine exchange reactions. University of Richmond Scholarship Repository.

-

Ruthenium Polypyridyl Chemistry (Analogous Ligands): Constable, E. C. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Molecules.

-

Pyrimidine Scaffolds in Drug Discovery: Yao, J., et al. (2024).[1] Pyrimidines: A New Versatile Molecule in the Drug Development Field.[8] Pharmaceuticals.[4][8][9][10]

Sources

- 1. Services - ChemMol.com [chemmol.com]

- 2. researchgate.net [researchgate.net]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. Buy 2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid (EVT-2941019) | 1094211-77-4 [evitachem.com]

- 9. mdpi.com [mdpi.com]

- 10. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid CAS number 933988-22-8

An In-Depth Technical Guide to 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid (CAS: 933988-22-8) for Advanced Research Applications

Foreword: The Logic of Privileged Scaffolds

In the landscape of modern drug discovery and materials science, certain molecular architectures consistently reappear, demonstrating a unique capacity to interact with diverse biological targets or form novel materials. These are the "privileged scaffolds." The 2-(pyridin-2-yl)pyrimidine core is a quintessential example of such a framework. Its constituent parts—the pyridine ring, a hydrogen bond acceptor and aromatic system; the pyrimidine ring, a cornerstone of nucleobases and a versatile pharmacophore[1]; and the carboxylic acid, a key functional group for salt formation, hydrogen bonding, and amide derivatization—combine to create a molecule of significant scientific interest. This guide, intended for researchers and drug development professionals, moves beyond a simple datasheet to provide a deep, mechanistic understanding of 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid, empowering its effective use in the laboratory.

Molecular Identity and Physicochemical Profile

2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyridine ring linked to a pyrimidine ring, which is further functionalized with a carboxylic acid group. This specific arrangement of nitrogen atoms and functional groups dictates its chemical behavior, solubility, and potential as a ligand or bioactive molecule.

Table 1: Core Physicochemical and Structural Properties

| Property | Value / Description | Source(s) |

| CAS Number | 933988-22-8 | [2] |

| Molecular Formula | C₁₀H₇N₃O₂ | [2] |

| Molecular Weight | 201.18 g/mol | [2] |

| Appearance | Expected to be a white to off-white crystalline solid. | [3] |

| Predicted pKa | ~3.1 (Carboxylic Acid). Based on similar pyrimidine carboxylic acids. | [4] |

| Predicted LogP | ~0.8 - 1.2. Calculated based on related fragments. | [5][6] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and aqueous bases. | [4] |

| Storage | Sealed in a dry environment at 2-8°C to prevent degradation. | [2] |

Structural Causality

The molecule's functionality is rooted in its hybrid structure. The pyridine and pyrimidine rings act as rigid scaffolds that orient the carboxylic acid group in a defined three-dimensional space. The nitrogen atoms are potential coordination sites for metal ions and are key hydrogen bond acceptors, a critical feature for binding to biological macromolecules like enzymes and receptors. The carboxylic acid provides a strong hydrogen bond donor and acceptor site and a handle for further chemical modification, such as the formation of amides or esters, to modulate properties like cell permeability and target engagement.[7]

Caption: Chemical structure of 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid.

Synthesis and Characterization Workflow

The synthesis of 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid relies on established heterocyclic chemistry principles. A common and effective strategy involves the construction of the pyrimidine ring through a condensation reaction.

Plausible Synthetic Pathway

A logical approach involves the reaction of a pyridine-containing amidine with a three-carbon building block that already possesses the carboxylate functionality (or a precursor like an ester).[8] The reaction between 2-amidinopyridine hydrochloride and an appropriate propenoate derivative, followed by saponification, presents a high-yield pathway.

Caption: A plausible two-step synthesis and purification workflow.

Protocol 1: Synthesis of 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid

This protocol is a representative procedure based on established chemical principles.[8] Researchers should perform their own optimizations.

-

Reaction Setup : To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0°C under a nitrogen atmosphere, add 2-amidinopyridine hydrochloride (1.0 eq). Stir the mixture for 30 minutes.

-

Condensation : Add a solution of ethyl 2-formyl-3-oxopropanoate (1.05 eq) in ethanol dropwise to the reaction mixture. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

-

Ester Hydrolysis : After cooling the reaction mixture, add an aqueous solution of lithium hydroxide (2.0 eq). Stir at room temperature for 12-18 hours until the ester is fully consumed.

-

Workup and Isolation : Remove the organic solvent in vacuo. Dilute the aqueous residue with water and wash with ethyl acetate to remove non-polar impurities. Carefully acidify the aqueous layer to pH 3-4 with 1M HCl.

-

Purification : The resulting precipitate can be collected by vacuum filtration, washed with cold water and diethyl ether, and dried. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by preparative HPLC.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Assess final purity using HPLC.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is non-negotiable for ensuring the integrity of experimental results. Each technique provides a piece of a puzzle that, when assembled, confirms the identity, purity, and structure of the compound.

Table 2: Expected Analytical Data for Structural Confirmation

| Technique | Expected Observations | Rationale |

| ¹H NMR | Aromatic protons on pyridine and pyrimidine rings (δ 7.5-9.5 ppm). A downfield singlet for the C4-H of the pyrimidine ring. A broad singlet for the carboxylic acid proton (>10 ppm). | The specific chemical shifts and coupling patterns confirm the connectivity of the heterocyclic systems. The acidic proton is characteristically deshielded. Based on data from similar structures.[7] |

| ¹³C NMR | Resonances for 9 distinct aromatic carbons. A downfield signal for the carboxylic acid carbon (~165-175 ppm). | Confirms the carbon skeleton and the presence of the carboxyl group. |

| LC-MS (ESI+) | A prominent ion corresponding to [M+H]⁺ at m/z 202.06. | Confirms the molecular weight of the compound. |

| LC-MS (ESI-) | A prominent ion corresponding to [M-H]⁻ at m/z 200.04. | Provides complementary molecular weight confirmation. |

| FTIR | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), aromatic C=C and C=N stretches (~1400-1600 cm⁻¹). | Identifies key functional groups: carboxylic acid and aromatic rings. |

| HPLC (Purity) | A single major peak (>95% area) on a reverse-phase column (e.g., C18) using a standard acetonitrile/water gradient. | Quantifies the purity of the sample, essential for biological assays. |

Protocol 2: Standard HPLC-MS Quality Control

-

System Preparation : Use a high-performance liquid chromatography system coupled to a mass spectrometer (e.g., ESI-QTOF). The column should be a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase : Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution : Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes. The flow rate should be 0.4 mL/min.

-

Sample Preparation : Prepare a 1 mg/mL stock solution in DMSO. Dilute to 10 µg/mL in a 50:50 acetonitrile/water mixture.

-

Injection and Detection : Inject 1-2 µL of the sample. Monitor UV absorbance at 254 nm and 280 nm. For MS, acquire data in both positive and negative ion modes over a mass range of m/z 100-500.

-

Data Analysis : Integrate the peak area from the UV chromatogram to determine purity. Confirm the mass of the main peak corresponds to the expected [M+H]⁺ or [M-H]⁻ adduct. This protocol is based on standard methods for analyzing similar heterocyclic compounds.[9][10]

Applications in Research and Drug Development

The 2-(pyridin-2-yl)pyrimidine scaffold is a fertile ground for discovering novel therapeutics, primarily due to its ability to engage with key biological targets through a combination of hydrogen bonding and aromatic interactions.

Established and Potential Therapeutic Areas

-

Oncology : Pyrimidine and pyridine derivatives are known to inhibit various protein kinases that are critical for cancer cell proliferation and survival.[11] Targets such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and the PI3K/mTOR pathway are frequently implicated.[11][12] The subject molecule serves as an excellent starting point for library synthesis to probe these targets.

-

Fibrosis : Recent research has demonstrated that derivatives of the 2-(pyridin-2-yl)pyrimidine core possess potent anti-fibrotic activity.[1] They have been shown to inhibit the expression of Collagen type I alpha 1 (COL1A1), a key driver of tissue scarring in diseases like liver fibrosis.[7] The likely mechanism involves the inhibition of collagen prolyl 4-hydroxylases.

-

Inflammation and Infectious Diseases : The nitrogen-rich heterocyclic system is a common feature in anti-inflammatory and antimicrobial agents. This scaffold can be used to design molecules that interfere with bacterial or viral replication pathways or modulate inflammatory signaling.[13]

Caption: Potential biological targets and therapeutic applications.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a robust method for the initial assessment of a compound's anti-proliferative effects against cancer cell lines.[14][15]

-

Cell Seeding : Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation : Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentration serial dilutions in growth medium.

-

Cell Treatment : Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO at the highest concentration used, e.g., 0.5%).

-

Incubation : Incubate the treated cells for 48-72 hours.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Safety, Handling, and Disposal

Adherence to safety protocols is paramount when working with any novel chemical entity.

Table 3: GHS Hazard Information

| Hazard Code | Statement | Precautionary Measures |

| H302 | Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |

| H315 | Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| H319 | Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335 | May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Source: Consolidated from supplier safety data.[16] |

Disposal : Dispose of waste material and contaminated solutions in accordance with local, state, and federal regulations. Typically, this involves collection in a designated hazardous waste container for organic compounds.

Conclusion

2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid (CAS: 933988-22-8) is more than just a chemical intermediate; it is a strategically designed scaffold with significant potential in medicinal chemistry and beyond. Its structural rigidity, defined arrangement of hydrogen bond donors and acceptors, and synthetic tractability make it an ideal platform for generating novel molecules with tailored biological activities. By understanding its synthesis, characterization, and potential applications from a mechanistic perspective, researchers are well-equipped to unlock its full scientific potential.

References

-

Buy 2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid (EVT-2941019) | 1094211-77-4 . Chem-Space. [Link]

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides . MDPI. [Link]

-

Structures of pyrimidinecarboxylic acids . ResearchGate. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity . PubMed. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity . National Institutes of Health (NIH). [Link]

- US8575350B2 - Process for producing pyridine carboxylic acids.

-

Picolinic acid | C6H5NO2 | CID 1018 . PubChem - NIH. [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . PMC - NIH. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds . ResearchGate. [Link]

-

A high density assay format for the detection of novel cytotoxic agents in large chemical libraries . National Institutes of Health (NIH). [Link]

-

2-(Pyrimidin-2-yl)pyrimidine-5-carboxylic acid . Lead Sciences. [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review . ScienceDirect. [Link]

-

2-Pyridinecarboxylic acid . SpectraBase. [Link]

-

(PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays . ResearchGate. [Link]

-

Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples . National Institutes of Health (NIH). [Link]

-

Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors . ACS Publications. [Link]

-

Recent Advances in Pyrimidine-Based Drugs . MDPI. [Link]

-

An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer . MDPI. [Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid . CrystEngComm (RSC Publishing). [Link]

-

Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities . MDPI. [Link]

-

2-(Isopropylamino)pyrimidine-5-carboxylic acid | C8H11N3O2 | CID 19698813 . PubChem - NIH. [Link]

-

X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex . ResearchGate. [Link]

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 933988-22-8|2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. Buy 2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid (EVT-2941019) | 1094211-77-4 [evitachem.com]

- 4. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]

- 5. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Isopropylamino)pyrimidine-5-carboxylic acid | C8H11N3O2 | CID 19698813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemimpex.com [chemimpex.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry, pharmacology, and drug development. By leveraging the strategic combination of pyridine and pyrimidine moieties, this molecule serves as a valuable scaffold for the synthesis of novel therapeutic agents. This document will delve into its chemical properties, plausible synthetic routes, analytical characterization, potential biological applications with a focus on anti-fibrotic and anticancer research, and detailed experimental protocols for its investigation.

Core Molecular Attributes and Physicochemical Properties

2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid (CAS No. 933988-22-8) is a structurally intriguing molecule that marries the electron-deficient nature of the pyrimidine ring with the versatile coordinating properties of the pyridine ring. This unique electronic arrangement makes it a prime candidate for interacting with biological targets.

| Property | Value | Source(s) |

| Molecular Weight | 201.18 g/mol | [1][2] |

| Molecular Formula | C₁₀H₇N₃O₂ | [1][2] |

| CAS Number | 933988-22-8 | [1][2] |

| IUPAC Name | 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid | |

| Synonyms | 2-(2-pyridinyl)-5-pyrimidinecarboxylic acid | [3] |

| Purity (Typical) | ≥95% | [2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][2] |

Synthesis and Purification: A Strategic Approach

A definitive, peer-reviewed synthesis protocol for 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid is not prominently available. However, based on established heterocyclic chemistry, a highly plausible and logical synthetic pathway can be designed. The core principle involves the condensation of a pyridine-containing amidine with a suitable three-carbon building block to construct the pyrimidine ring, followed by the hydrolysis of an ester to reveal the carboxylic acid.

A likely precursor for this synthesis is pyridine-2-carboxamidine . This can be reacted with a derivative of hydroxymethylene malonate, which provides the C4, C5, and C6 atoms of the pyrimidine ring. The resulting ester can then be hydrolyzed to the final product.

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis of a Structural Analog

The following protocol for a related compound, 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid, provides a validated experimental framework that can be adapted.[4]

-

Hydrogenolysis of Benzyl Ester Precursor: A solution of benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate (15.69 mmol) in methanol (150 mL) is treated with palladium on carbon (10% w/w, ~200 mg).

-

Reaction Execution: The mixture is subjected to a hydrogen atmosphere (balloon or Parr apparatus) and stirred vigorously for 24 hours at room temperature.

-

Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure.

-

Final Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of 0-5% methanol in dichloromethane) to afford the pure carboxylic acid.[4]

Causality Behind Choices: The use of a benzyl ester in the precursor is a strategic choice, as it can be selectively removed by hydrogenolysis, a mild method that is unlikely to affect the other functional groups in the molecule. Palladium on carbon is the standard and highly efficient catalyst for this transformation.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid are not publicly available, the expected spectral features can be reliably predicted.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, showing distinct signals for the protons on both the pyridine and pyrimidine rings. The carboxylic acid proton would appear as a broad singlet far downfield, typically >12 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR would show 10 distinct signals in the aromatic region (approx. 120-160 ppm) and a signal for the carboxylic acid carbon further downfield (>165 ppm).

-

Mass Spectrometry (MS): The ESI-MS in positive mode would show a prominent ion peak at m/z 202.18, corresponding to [M+H]⁺.

-

Infrared (IR) Spectroscopy: Key stretches would include a very broad O-H absorption for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1710-1760 cm⁻¹), and multiple C=N and C=C stretches in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

Biological Activity and Mechanism of Action: A Focus on Fibrosis

The pyridine-pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity.[5][6] Research on closely related 2-(pyridin-2-yl) pyrimidine derivatives has demonstrated significant anti-fibrotic properties.[5][6]

Anti-Fibrotic Potential: Inhibition of Collagen Synthesis

Fibrotic diseases, such as liver cirrhosis and idiopathic pulmonary fibrosis, are characterized by the excessive deposition of extracellular matrix proteins, primarily collagen. A key enzyme in collagen maturation is collagen prolyl 4-hydroxylase (CP4H) , which stabilizes the collagen triple helix.[7][8] Inhibition of CP4H is a promising therapeutic strategy to reduce collagen production.

Derivatives of 2-(pyridin-2-yl)pyrimidine have shown potent inhibitory activity against collagen expression in immortalized rat hepatic stellate cells (HSC-T6), the primary collagen-producing cells in the liver.[5][6] The proposed mechanism involves the inhibition of CP4H, leading to a reduction in stable collagen synthesis and secretion.

Sources

- 1. 933988-22-8|2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid - Lead Sciences [lead-sciences.com]

- 3. 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid | 933988-22-8 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms [mdpi.com]

potential therapeutic targets of 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid

The following technical guide details the therapeutic utility of the 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid scaffold. This document is structured for drug discovery scientists, focusing on the scaffold's role as a privileged pharmacophore for Fe(II)/2-oxoglutarate-dependent dioxygenases .

A Master Class in Metalloenzyme Inhibition & Epigenetic Modulation

Executive Summary: The Pharmacophore Defined

2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid represents a "privileged scaffold" in medicinal chemistry, primarily utilized to target enzymes dependent on Iron(II) and 2-oxoglutarate (2-OG). Its therapeutic value lies in its ability to mimic the 2-OG co-factor, acting as a competitive inhibitor that chelates the catalytic iron center.

While often encountered as a fragment or intermediate, this structural motif is the active warhead for a class of potent inhibitors targeting:

-

HIF Prolyl Hydroxylases (PHDs): For the treatment of anemia and ischemic diseases.

-

JmjC Histone Demethylases (KDMs): For oncology and epigenetic reprogramming.

Chemical Biology & Mechanism of Action

The therapeutic potency of this molecule is dictated by its bidentate/tridentate chelation geometry .

2.1 The Chelation Triad

The scaffold binds to the active site of 2-OG oxygenases through a specific "N-N-O" or "N-N" motif, displacing the natural 2-OG co-factor.

-

Pyridine Nitrogen (N1): Coordinates the Fe(II).

-

Pyrimidine Nitrogen (N3): Coordinates the Fe(II).

-

C5-Carboxylate (or bioisostere): Forms a salt bridge with active site residues (often Arg/Lys) or directly coordinates the metal, mimicking the 1-carboxylate of 2-OG.

2.2 Structural Logic Diagram

The following diagram illustrates the competitive inhibition mechanism where the scaffold displaces 2-OG, locking the enzyme in an inactive state.

Caption: Competitive displacement of 2-OG by the scaffold leads to pathway-specific therapeutic outcomes.

Primary Therapeutic Targets

3.1 HIF Prolyl Hydroxylases (PHD1, PHD2, PHD3)

-

Indication: Renal Anemia, Ischemia.

-

Mechanism: Under normoxia, PHDs hydroxylate HIF-1α, marking it for VHL-mediated proteasomal degradation. Inhibition by 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid mimics hypoxia, stabilizing HIF-1α.

-

Downstream Effect: Upregulation of Erythropoietin (EPO) and VEGF.[1]

-

Key Insight: The carboxylic acid group is often masked as a carboxamide or glycinamide in clinical candidates (e.g., Vadadustat analogs) to improve cell permeability, but the acid form is the requisite species for maximum metal affinity in biochemical assays.

3.2 Histone Lysine Demethylases (KDM4/KDM5 Subfamilies)

-

Indication: Breast Cancer (KDM5B), Prostate Cancer, Drug Resistance.[2]

-

Mechanism: KDM enzymes erase methyl marks (H3K4me3, H3K9me3). This scaffold inhibits the demethylase activity, restoring methylation levels at tumor suppressor gene promoters or disrupting transcriptional elongation in oncogenes.

-

Selectivity Challenge: The "pyridine-pyrimidine" core is a "pan-JmjC" binder. Specificity is achieved by modifying the 5-position substituents to exploit subtle differences in the substrate binding groove (e.g., extending the carboxylic acid into a larger amide linker).

Experimental Protocols

Protocol A: Biochemical Inhibition Assay (TR-FRET)

Purpose: To determine IC50 values against purified KDM4/5 or PHD2 enzymes.

Reagents:

-

Recombinant KDM5B or PHD2 (biotinylated).

-

Substrate: Biotin-H3K4me3 peptide (for KDM) or Biotin-HIF1α peptide (for PHD).

-

Detection: Europium-cryptate labeled anti-product antibody (e.g., anti-H3K4me2).

-

Inhibitor: 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid (dissolved in DMSO).

Step-by-Step Methodology:

-

Preparation: Dilute inhibitor in Assay Buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 50 µM Fe(II)SO4, 100 µM Ascorbate). Note: Fresh Fe(II) is critical; old solutions oxidize to Fe(III) which renders the enzyme inactive.

-

Enzyme Incubation: Incubate 5 nM Enzyme with the inhibitor for 15 minutes at Room Temperature (RT) to allow equilibrium binding to the iron center.

-

Reaction Initiation: Add Substrate mixture (100 nM Peptide + 10 µM 2-Oxoglutarate).

-

Critical Control: Run a "No Enzyme" control and a "No Inhibitor" (DMSO only) control.

-

-

Reaction: Incubate for 60 minutes at RT.

-

Quench & Detect: Add Detection Buffer containing EDTA (to chelate iron and stop reaction) and the Eu-labeled antibody + XL665 acceptor.

-

Read: Measure TR-FRET signal (Ex 337 nm / Em 665 nm & 620 nm) on a plate reader (e.g., EnVision).

-

Analysis: Plot % Inhibition vs. Log[Inhibitor].

Protocol B: Cellular Target Engagement (HIF-1α Stabilization)

Purpose: To verify the compound penetrates the cell membrane and inhibits PHD2 in a complex biological environment.

Methodology:

-

Cell Line: HeLa or Hep3B cells stably expressing a HRE-Luciferase reporter (Hypoxia Response Element).

-

Treatment: Seed cells at 10,000 cells/well in 96-well plates. Allow attachment (24h).

-

Dosing: Treat with serial dilutions of the test compound (0.1 µM – 100 µM) for 6–16 hours.

-

Positive Control:[3] CoCl2 (100 µM) or DMOG (1 mM).

-

-

Lysis: Remove media, wash with PBS, and add Passive Lysis Buffer (Promega).

-

Quantification: Add Luciferase substrate and measure luminescence.

-

Validation: Perform Western Blot on nuclear lysates using anti-HIF-1α antibody to confirm protein accumulation matches reporter activity.

Quantitative Data Summary: Structure-Activity Relationship (SAR)[4]

The following table summarizes how modifications to the 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid core affect potency against KDM4A (a representative 2-OG oxygenase).

| Structural Modification | Effect on Potency (IC50) | Mechanistic Explanation |

| Core (Acid) | ++ (Active) | Strong bidentate/tridentate chelation of Fe(II). |

| 5-Ester (Methyl ester) | - (Inactive in vitro) | Loss of negative charge prevents salt bridge; active in cells only if hydrolyzed (prodrug). |

| 5-Amide (Primary) | + (Moderate) | Amide carbonyl coordinates iron, but weaker than carboxylate. |

| Pyridine -> Phenyl | --- (Inactive) | Loss of the N-donor atom destroys the bidentate chelation pincer. |

| Pyridine C3-Substitution | +/- (Variable) | Steric bulk here can twist the rings out of planarity, breaking chelation. |

References

-

HIF-PHD Inhibition & Anemia

-

KDM Inhibition & Oncology

-

Structural Basis of Inhibition

-

General Pyrimidine Biological Activity

- Title: Structure-Activity Relationships of Pyrimidine Deriv

- Source: Current Medicinal Chemistry (2022).

-

URL:[Link]

Sources

- 1. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: 2-(Pyridin-2-yl)pyrimidine-5-carboxylic Acid Scaffolds

Topic: 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid derivatives and analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid scaffold represents a privileged bi-heteroaryl core in medicinal chemistry. Characterized by a pyrimidine ring substituted at the 2-position with a pyridine moiety and at the 5-position with a carboxylic acid, this structure serves as a critical intermediate in the synthesis of anti-fibrotic agents , kinase inhibitors , and Endothelin Receptor Antagonists (ERAs) .

Beyond its biological utility, the scaffold exhibits unique physicochemical properties, including N-N bidentate chelation potential (relevant for metallodrugs) and a distinct solubility profile governed by the zwitterionic potential of the pyridine nitrogen and the carboxylic acid tail. This guide provides a comprehensive analysis of its synthesis, structural activity relationships (SAR), and experimental protocols for derivatization.

Chemical Architecture & Pharmacophore Analysis

Structural Attributes

The core structure consists of two nitrogen-rich aromatic rings connected by a single C-C bond.

-

Conformational Locking: The rotation around the C2-C2' bond is restricted due to steric repulsion between the ortho-hydrogens and the potential for intramolecular hydrogen bonding or dipole minimization.

-

Chelation Potential: The proximity of the pyrimidine nitrogen and the pyridine nitrogen allows for bidentate coordination to metal centers (e.g., Ruthenium, Platinum), making this scaffold useful in the design of metallo-pharmaceuticals.

-

The "5-Position" Vector: The carboxylic acid at the 5-position of the pyrimidine ring is the primary vector for diversification. It is electronically coupled to the electron-deficient pyrimidine ring, making the carbonyl carbon highly electrophilic upon activation.

Physicochemical Data (Reference Standard)

-

CAS Number: 933988-22-8[1]

-

Molecular Formula: C10H7N3O2[1]

-

Molecular Weight: 201.18 g/mol [1]

-

Melting Point: 231–232 °C (Decomposition)[2]

-

pKa: ~3.5 (Carboxylic acid), ~2.8 (Pyridine NH+). Note: The electron-withdrawing pyrimidine ring significantly lowers the basicity of the pyridine nitrogen compared to pyridine itself.

Synthetic Methodologies

The construction of this bi-heteroaryl system can be approached via two primary logical flows: De Novo Ring Construction or Transition Metal-Catalyzed Coupling .

Strategy A: Suzuki-Miyaura Cross-Coupling (Preferred)

This is the most robust route for generating diverse analogs, allowing for independent modification of both rings before assembly.

-

Reactants: 2-Chloropyrimidine-5-carboxylic acid (or ester) + 2-Pyridylboronic acid (or MIDA boronate).

-

Catalyst System: Pd(PPh3)4 or Pd(dppf)Cl2 with Na2CO3.

-

Solvent: Dioxane/Water or DME/Water.

-

Advantage: High tolerance for functional groups; avoids harsh condensation conditions.

Strategy B: De Novo Condensation (Pinner/Amidine Route)

Useful for large-scale manufacturing where raw material cost is a driver.

-

Amidine Formation: Reaction of 2-cyanopyridine with sodium methoxide/ammonia to form picolinamidine.

-

Cyclization: Condensation of picolinamidine with a Vinamidinium salt (e.g., 2-formyl-3-dimethylamino-acrylate derivative) to close the pyrimidine ring.

Visualization of Synthetic Logic

Figure 1: Dual synthetic pathways for accessing the target scaffold. Blue path indicates cross-coupling; Red path indicates de novo ring construction.

Experimental Protocols

Protocol 4.1: Hydrogenolytic Cleavage of Benzyl Esters

Context: This protocol is critical when the carboxylic acid is protected as a benzyl ester to facilitate purification of precursors.

Materials:

-

Benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate (Substrate)[2]

-

Palladium on Carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (Balloon pressure)

-

Celite pad

Step-by-Step Methodology:

-

Dissolution: Dissolve 15.7 mmol (approx. 5.7 g) of the benzyl ester substrate in 150 mL of MeOH.[2] Ensure complete solubility; mild sonication may be used.

-

Catalyst Addition: Carefully add 200 mg of 10% Pd/C to the solution. Safety Note: Pd/C is pyrophoric. Add under an inert nitrogen blanket.

-

Hydrogenation: Purge the vessel with nitrogen, then introduce a hydrogen atmosphere (balloon). Stir vigorously at room temperature (20–25 °C) for 24 hours.

-

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with 50 mL MeOH.

-

Isolation: Concentrate the filtrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 2% MeOH in DCM).

-

Expected Result: Yellow solid, Melting Point 231–232 °C. Yield ~73%.[2]

Protocol 4.2: Amide Coupling (Derivatization)

Context: Functionalizing the carboxylic acid to generate bioactive amides (e.g., for anti-fibrotic screening).

Materials:

-

2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid (Core)

-

Target Amine (e.g., 4-fluoroaniline)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DMF/DCM solvent mixture[2]

Methodology:

-

Activation: Dissolve 0.73 mmol of the carboxylic acid core in a mixture of DMF (2 mL) and DCM (6 mL). Cool to 0 °C in an ice bath.

-

Reagent Addition: Add HOBt (0.84 mmol) and EDCI (0.84 mmol). Stir at 0 °C for 30 minutes to generate the active ester.

-

Coupling: Add the target amine (0.80 mmol). Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Workup: Dilute with DCM (20 mL), wash with water (2 x 10 mL), saturated NaHCO3, and brine. Dry over Na2SO4.[3]

-

Validation: Verify product via LC-MS (Expected M+H) and 1H NMR.

Medicinal Chemistry & Applications

Anti-Fibrotic Agents

Recent studies have highlighted this scaffold's efficacy in inhibiting hepatic stellate cell (HSC) activation, a key driver of liver fibrosis.

-

Mechanism: Downregulation of Collagen Type I Alpha 1 (COL1A1) expression.

-

Lead Compounds:

-

Potency: These derivatives demonstrated IC50 values (~45 μM) superior to the standard of care, Pirfenidone .

Structural Homology to Endothelin Antagonists

The 2-pyridyl-pyrimidine core is structurally homologous to the "Bosentan-type" Endothelin Receptor Antagonists (ERAs).

-

Bosentan/Macitentan Core: These drugs utilize a pyrimidine core substituted with sulfonamides and aryl ethers.

-

Analogy: The 2-(pyridin-2-yl) moiety mimics the bi-aryl systems found in high-affinity ERAs, providing a rigid scaffold that positions the 5-carboxyl derivatives (or bioisosteres) into the receptor's polar binding pocket.

SAR Visualization

Figure 2: Structure-Activity Relationship (SAR) map highlighting the three primary vectors for modification.

Quantitative Data Summary

| Compound / Derivative | Target / Application | Activity / Metric | Reference |

| Core Acid (11) | Synthetic Intermediate | MP: 231–232 °C | [1] |

| Compound 12m | Anti-fibrotic (HSC-T6) | IC50: 45.69 μM | [1] |

| Compound 12q | Anti-fibrotic (HSC-T6) | IC50: 45.81 μM | [1] |

| Pirfenidone | Anti-fibrotic (Control) | Lower efficacy than 12m | [1] |

| Ru(II) Complexes | Coordination Chem | N/A (Structural) | [2] |

References

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Note: Confirms synthesis protocols, characterization data, and anti-fibrotic activity of amide derivatives.)

-

Endothelin receptor antagonists in cancer therapy. Source: PubMed URL:[Link] (Note: Establishes the structural relevance of pyrimidine scaffolds in Endothelin antagonism.)

-

Synthesis of 2-Cyanopyrimidines (Precursor Logic). Source: MDPI / Molbank URL:[4][Link] (Note: Validates synthetic routes for pyrimidine ring construction.)

Sources

An In-depth Technical Guide to 2-(Pyridin-2-yl)pyrimidine-5-carboxylic Acid: Synthesis, Properties, and Applications

Introduction: A Privileged Scaffold in Modern Chemistry

The fusion of pyridine and pyrimidine rings in a single molecular entity gives rise to a class of heterocyclic compounds with significant potential across various scientific disciplines. Among these, 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid stands out as a versatile building block, embodying the rich electronic and structural features of its parent heterocycles. The pyrimidine moiety is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties.[1] Similarly, the pyridine ring is a ubiquitous structural motif in pharmacologically active compounds and functional materials.

This technical guide provides a comprehensive literature review of 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid, delving into its synthesis, physicochemical properties, and burgeoning applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their respective fields. By synthesizing existing knowledge and highlighting areas for future exploration, this document aims to serve as a critical resource for the scientific community.

Molecular Structure and Physicochemical Properties

The unique arrangement of nitrogen atoms in 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid imparts a distinct electronic character, influencing its reactivity, coordination chemistry, and intermolecular interactions.

Table 1: Physicochemical Properties of 2-(Pyridin-2-yl)pyrimidine-5-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₇N₃O₂ | Inferred from structure |

| Molecular Weight | 201.18 g/mol | Inferred from structure |

| Predicted Boiling Point | 326.0 ± 24.0 °C | Commercial Supplier Data |

| Predicted Density | 1.369 ± 0.06 g/cm³ | Commercial Supplier Data |

| Predicted pKa | 2.57 ± 0.10 | Commercial Supplier Data |

| Physical Form | Solid | Commercial Supplier Data |

Note: The properties listed are predicted or sourced from commercial suppliers and await experimental verification in peer-reviewed literature.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of 2-(substituted)pyrimidine-5-carboxylic esters has been achieved through the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[2] This methodology offers a high-yielding and direct route to pyrimidines lacking substitution at the 4-position.[2] A plausible adaptation for the synthesis of the title compound would involve the use of pyridine-2-amidinium salt. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

A concrete example from the literature details the synthesis of a closely related derivative, 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid, which provides a strong foundation for a proposed experimental protocol.[1]

Caption: Proposed synthetic pathway for 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid.

Detailed Experimental Protocol (Inferred)

Step 1: Synthesis of Ethyl 2-(Pyridin-2-yl)pyrimidine-5-carboxylate

-

To a solution of pyridine-2-amidinium hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add a solution of the sodium salt of diethyl 2-formyl-3-oxopropanoate (1 equivalent).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate.

Step 2: Hydrolysis to 2-(Pyridin-2-yl)pyrimidine-5-carboxylic Acid

-

Dissolve the ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate (1 equivalent) in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide (e.g., 1 M NaOH, 2-3 equivalents).

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) for 2-4 hours, monitoring by TLC.[3]

-

After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., 1 M HCl) to a pH of approximately 3-4.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid.

Spectroscopic Characterization (Anticipated)

While experimental spectra for the title compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.5 ppm). The two protons on the pyrimidine ring and the four protons on the pyridine ring will likely appear as doublets, triplets, or multiplets, with coupling constants characteristic of their positions. The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carboxyl carbon is expected to resonate in the downfield region (δ 160-175 ppm). The aromatic carbons of the pyridine and pyrimidine rings will appear in the range of δ 110-160 ppm.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer.[4][5] A strong carbonyl (C=O) stretching vibration is expected around 1700-1730 cm⁻¹.[4][5] Characteristic C=N and C=C stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and other characteristic fragments of the pyridinyl-pyrimidine core.

Applications in Medicinal Chemistry

The inherent biological relevance of the pyrimidine and pyridine scaffolds positions 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid as a valuable precursor for the synthesis of novel therapeutic agents.

Anti-fibrotic Activity

A study by Li et al. demonstrated the utility of a derivative, 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid, in the synthesis of a library of novel 2-(pyridin-2-yl)pyrimidine derivatives.[1] Several of these compounds exhibited significant anti-fibrotic activities, with some showing better efficacy than the approved drug Pirfenidone.[1] The carboxylic acid moiety served as a crucial handle for amide coupling reactions to introduce diverse functionalities, highlighting the importance of the core structure in generating libraries of bioactive molecules.[1]

Caption: Role of the core scaffold in generating bioactive derivatives.

Potential as Kinase Inhibitors and Anticancer Agents

Pyridopyrimidine and pyrimidine derivatives are well-established scaffolds for the development of kinase inhibitors, which are a cornerstone of modern cancer therapy.[6][7][8] These scaffolds can effectively interact with the ATP-binding site of various kinases, leading to the inhibition of signaling pathways that drive cancer cell proliferation and survival.[7][8] Given that 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid combines both the pyridine and pyrimidine motifs, it represents a promising starting point for the design of novel kinase inhibitors. The carboxylic acid group can be functionalized to introduce moieties that can form key interactions with the kinase active site or improve the pharmacokinetic properties of the molecule.

While direct studies on the anticancer activity of the title compound are yet to be published, numerous reports on related structures underscore its potential. For instance, various pyrido[2,3-d]pyrimidine derivatives have shown potent anticancer activity against a range of cancer cell lines, including liver, prostate, colon, breast, and lung cancer.[6]

Table 2: Anticancer and Kinase Inhibitory Activity of Related Pyrimidine Derivatives

| Compound Class | Biological Activity | Target Cancer Cell Lines/Kinases | Reference |

| Pyrido[2,3-d]pyrimidines | Potent anticancer activity | HepG-2, PC-3, HCT-116 | [6] |

| Pyrido[2,3-d]pyrimidines | Kinase inhibition | PDGFRβ, EGFR, CDK4/cyclin D1 | [6] |

| Pyrimidine Analogues | Cytotoxic activity | PC3, HCT-116, MCF-7 | [9] |

Applications in Materials Science

The electron-deficient nature of the pyridine and pyrimidine rings, coupled with the potential for hydrogen bonding and metal coordination through the carboxylic acid and nitrogen atoms, makes 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid an attractive candidate for the development of advanced materials.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the pyridine and pyrimidine rings, along with the carboxylate group, can act as coordination sites for metal ions.[10][11] This suggests that 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid could serve as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[11] The directional nature of the coordination bonds and the rigidity of the aromatic backbone could lead to the formation of porous materials with potential applications in gas storage, separation, and catalysis. The presence of multiple nitrogen atoms within the ligand framework can also impart specific functionalities and properties to the resulting MOFs.

Organic Electronics and Luminescent Materials

Pyrimidine derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their electron-transporting properties and thermal stability.[12] The extended π-system of 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid and its derivatives could be exploited to create materials with interesting photophysical properties, such as fluorescence.[12] Functionalization of the carboxylic acid group would allow for the fine-tuning of the electronic and optical properties of these materials. For example, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have been shown to exhibit strong emission solvatochromism and can function as luminescent pH sensors.[13]

Future Perspectives and Conclusion

2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid is a molecule of significant synthetic and applied interest. While the current body of literature provides a strong foundation for its potential, several areas warrant further investigation. A definitive and optimized synthesis protocol, along with complete experimental characterization, is a crucial first step.

The exploration of its biological activity, particularly as a scaffold for kinase inhibitors and anticancer agents, holds considerable promise. Structure-activity relationship (SAR) studies, guided by computational modeling, could lead to the discovery of potent and selective drug candidates.

In the realm of materials science, the systematic investigation of its coordination chemistry with various metal ions could unveil novel MOFs and coordination polymers with unique structural and functional properties. Furthermore, the synthesis and characterization of its derivatives for applications in organic electronics and as fluorescent sensors could open up new avenues for technological advancement.

References

-

Li, W., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]

-

Perera, S. D., et al. (n.d.). Coordination Chemistry of Pyrimidyl Ligands. The Open University of Sri Lanka. [Link]

-

Abdelgawad, M. A., et al. (2021). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Receptors and Signal Transduction, 41(5), 465-479. [Link]

-

Fouda, A. E. A., et al. (2025). A critical review of coordination chemistry of pyrimidine and pyridazine compounds: Bonding, chelation and corrosion inhibition. Journal of Molecular Liquids, 401, 124581. [Link]

-

Demadis, K. D., et al. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(12), 3464-3474. [Link]

-

Sharma, S., et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s). [Link]

-

Al-Omair, M. A. (n.d.). A critical review of coordination chemistry of pyrimidine and pyridazine compounds: Bonding, chelation and corrosion inhibition. ResearchGate. [Link]

-

Al-Said, M. S., et al. (2011). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Archiv der Pharmazie, 344(10), 668-676. [Link]

-

Rathod, D. M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Journal of Molecular Structure, 1274, 134515. [Link]

-

Anonymous. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts. [Link]

-

Patel, K. D., et al. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

-

Abd El-All, A. S., et al. (n.d.). Synthesis, characterization, coordination chemistry and biological activity of some pyrimidine complexes. ResearchGate. [Link]

-

Li, W., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed. [Link]

-

Košmrlj, J., et al. (2017). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 22(4), 563. [Link]

-

El-Mekabaty, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4949. [Link]

-

Zhichkin, P., et al. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. ResearchGate. [Link]

-

Anonymous. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

Soderberg, T. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Anonymous. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax. [Link]

-

Gi-Sub, K., et al. (2011). 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: Synthesis and Optical Properties. The Journal of Organic Chemistry, 76(8), 2616-2625. [Link]

-

Tumkevičius, S., et al. (n.d.). Recent advances in pyrimidine derivatives as luminescent, photovoltaic and non-linear optical materials. ResearchGate. [Link]

-

Shimizu, S., et al. (n.d.). Pyridine and Pyridine Derivatives. ResearchGate. [Link]

-

Choukchou-Braham, N., et al. (2023). Pyridine Derivatives as Fluorescent Sensors for Cations. Chemistry Proceedings, 14(1), 110. [Link]

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 9. ijcrt.org [ijcrt.org]

- 10. repository.ou.ac.lk [repository.ou.ac.lk]

- 11. khazna.ku.ac.ae [khazna.ku.ac.ae]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-(Pyridin-2-YL)pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Emerging Interest

Hazard Identification and Classification

Based on the GHS classification provided by a supplier, 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid is considered a hazardous substance. The primary routes of exposure and associated hazards are summarized below.

| Hazard Class | GHS Hazard Statement | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure | H335 | May cause respiratory irritation. |

Data sourced from BLDpharm.

The toxicological properties of this specific compound have not been fully investigated. As with many novel chemical entities, a cautious approach is warranted, assuming the potential for unforeseen hazards.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To minimize exposure risk, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid in solid or solution form should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.[1]

-

Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): The Researcher's Shield

The following PPE is mandatory when handling this compound:

| PPE Category | Recommendation | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Skin Protection | Nitrile or neoprene gloves and a lab coat. | Prevents skin contact, which can lead to irritation. Latex gloves are not recommended.[1] |

| Respiratory Protection | Not typically required when handled in a fume hood. | In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |

Safe Handling and Storage: A Protocol for Prudence

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Handling Workflow

The following workflow outlines the essential steps for the safe handling of 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid.

Caption: Standard laboratory workflow for handling 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid.

Storage Requirements

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] A recommended storage temperature is 2-8°C.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Ignition Sources: Avoid heat, sparks, and open flames.[2]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5] |

Fire Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wearing appropriate PPE, contain the spill and collect the material as described for small spills. Prevent the material from entering drains or waterways.

Stability and Reactivity: Understanding the Compound's Nature

-

Stability: The compound is expected to be stable under recommended storage conditions.

-

Reactivity: As a carboxylic acid, it can react with bases to form salts. The pyridine and pyrimidine rings may be susceptible to electrophilic substitution.[6]

-

Hazardous Decomposition: Upon heating, it may decompose to emit toxic fumes of nitrogen oxides and carbon oxides.[4] The thermal decomposition of carboxylic acids can proceed via dehydration or decarboxylation.[7]

Disposal Considerations

All waste containing 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid should be treated as hazardous chemical waste. Dispose of the material in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion: A Commitment to Safety

The responsible use of novel chemical entities like 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid is fundamental to advancing scientific research while ensuring the well-being of laboratory professionals. This guide provides a foundational framework for its safe handling. However, it is imperative that researchers remain vigilant, consult all available safety information, and apply sound scientific judgment in their experimental design and execution. As more data on this compound becomes available, safety protocols should be reviewed and updated accordingly.

References

- Kishida Chemical Co., Ltd. 6-[2-Oxo-tetrahydropyrimidin-1(2H)

- Thermo Fisher Scientific.

-

Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. 2024. Available from: [Link]

- Jubilant Ingrevia Limited.

- S D Fine-Chem Limited.

- Carl ROTH.

- Thermo Fisher Scientific.

-

Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. 2021. Available from: [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid.

-

ResearchGate. Pyrolysis of Carboxylic Acids. 2015. Available from: [Link]

Sources

- 1. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. magnaflux.com [magnaflux.com]

- 3. tronox.com [tronox.com]

- 4. fishersci.com [fishersci.com]

- 5. stobec.com [stobec.com]

- 6. growingscience.com [growingscience.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 2-(Pyridin-2-yl)pyrimidine-5-carboxylic Acid in Drug Discovery

[1]

Executive Summary & Pharmacophore Profile

The 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to function as a bidentate N,N-chelator mimic of 2,2'-bipyridine while offering a distinct solubility and metabolic profile.

Unlike the lipophilic biphenyl or bipyridine motifs, the pyrimidine core lowers cLogP and increases polarity. The C5-carboxylic acid provides a critical vector for growing the molecule into adjacent hydrophobic pockets or solvent-exposed regions, making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

Key Physicochemical Properties

| Property | Value (Approx.) | Medicinal Chemistry Significance |

| Molecular Weight | 201.18 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |

| cLogP | 0.5 – 0.9 | High water solubility compared to bi-aryl analogs. |

| H-Bond Acceptors | 4 (3 N, 1 O) | Rich potential for active site interactions (e.g., Hinge region).[1] |

| pKa (Acid) | ~3.5 | Ionized at physiological pH; capable of salt bridge formation. |

| Chelation Mode | N,N-Bidentate | Binds Fe(II), Cu(II), Zn(II) in metalloenzymes (e.g., Prolyl Hydroxylases). |

Strategic Applications

A. Metalloenzyme Inhibition (The "Chelation" Strategy)

This scaffold is a potent isostere for inhibiting Fe(II)/2-oxoglutarate-dependent dioxygenases, such as Collagen Prolyl 4-Hydroxylase (CP4H) (Anti-fibrotic target) and HIF Prolyl Hydroxylase (PHD) (Anemia/Ischemia target).

-